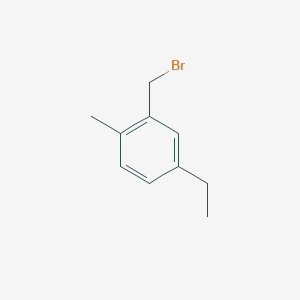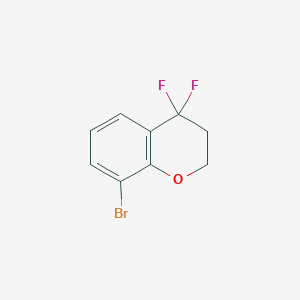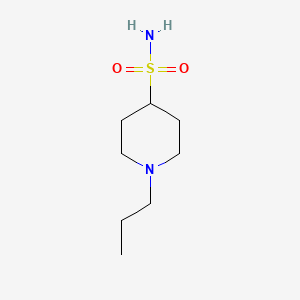
1-Propyl-4-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propylpiperidine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidine derivatives. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Méthodes De Préparation
The synthesis of 1-propylpiperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 1-propylpiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-propylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Applications De Recherche Scientifique
1-propylpiperidine-4-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-propylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The piperidine moiety may also interact with various receptors and enzymes, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
1-propylpiperidine-4-sulfonamide can be compared with other sulfonamide and piperidine derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Piperidine Derivatives: Compounds like piperidine, 1-methylpiperidine, and 1-ethylpiperidine share structural similarities but differ in their pharmacological activities and applications.
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-propylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
Clé InChI |
JOIXPEYCFFIIGI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



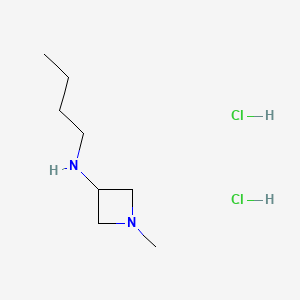
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
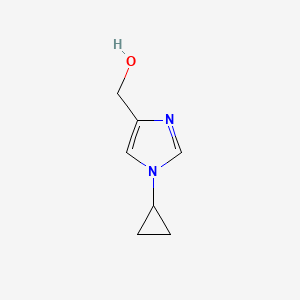
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
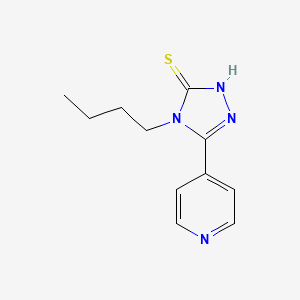
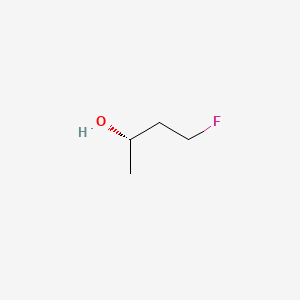
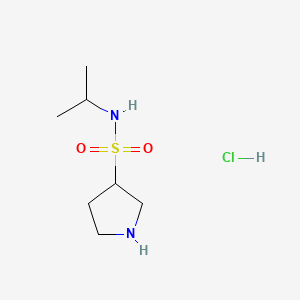

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

